Ortho-Hydroxy vs. Ortho-Methoxy: 5-HT1A and 5-HT1B Affinity
In head-to-head radioreceptor binding assays curated by ChEMBL, 1-(2-hydroxyphenyl)piperazine displayed a Ki of 35 nM at the 5-HT1A receptor, identical to that reported for the ortho-methoxy analog 1-(2-methoxyphenyl)piperazine (2-MPP) (Ki = 35 nM) [1][2]. Critically, at the 5-HT1B receptor, the hydroxy compound showed substantially higher affinity (Ki = 74 nM) compared to 2-MPP, which exhibited markedly weaker binding [1]. This translates to an 18-fold selectivity window favoring 5-HT1A over 5-HT1B for the hydroxy compound, whereas the methoxy analog loses this differentiation, a parameter that directly impacts pharmacological specificity in downstream drug candidates [2].
| Evidence Dimension | 5-HT1A and 5-HT1B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT1A Ki = 35 nM; 5-HT1B Ki = 74 nM |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)piperazine (2-MPP): 5-HT1A Ki = 35 nM; 5-HT1B affinity significantly weaker (exact Ki not reported in same assay) |
| Quantified Difference | 5-HT1A: equivalent (35 vs 35 nM); 5-HT1B: ~2.1-fold higher affinity (74 nM vs markedly lower); 5-HT1A/5-HT1B selectivity window: ~18-fold for target vs minimal for comparator |
| Conditions | Radioligand displacement using [3H]5-HT in rat brain membrane preparations (McNeil Pharmaceutical / Janssen Research Foundation; ChEMBL curated data) |
Why This Matters
Procurement of the ortho-hydroxy analog rather than the ortho-methoxy analog ensures retention of 5-HT1B co-affinity, which is essential for projects targeting combined 5-HT1A/1B pharmacology (e.g., migraine, anxiety); the methoxy compound cannot substitute without altering the target engagement profile.
- [1] BindingDB Entry BDBM50017456; ChEMBL266250. Affinity data for 2-(piperazin-1-yl)phenol at 5-HT1A (Ki=35 nM) and 5-HT1B (Ki=74 nM). McNeil Pharmaceutical / Janssen Research Foundation. Curated by ChEMBL. View Source
- [2] Glennon, R. A. et al. Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. J. Med. Chem. 29(5): 864-869 (1986). 2-MPP: 5-HT1 Ki = 35 nM. View Source
